![molecular formula C19H17NO8 B12879186 7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid CAS No. 10088-99-0](/img/structure/B12879186.png)
7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline ketones, while reduction of the quinoline ring may produce dihydroquinoline derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- 7,2’,4’-Trihydroxy-5-methoxy-3-arylcoumarin
Uniqueness
What sets 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid apart is its specific combination of functional groups and its unique structural configuration
Propiedades
Número CAS |
10088-99-0 |
|---|---|
Fórmula molecular |
C19H17NO8 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
7-butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C19H17NO8/c1-3-4-5-7-6-8-9(16(24)18(7)28-2)14(22)11-10(13(8)21)15(23)17(25)12(20-11)19(26)27/h6,24-25H,3-5H2,1-2H3,(H,20,23)(H,26,27) |
Clave InChI |
CUHZLAUIDJFSII-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=C(N3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


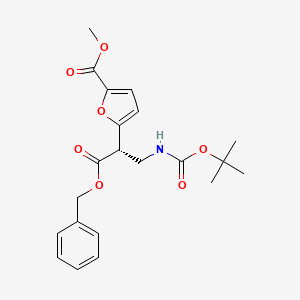
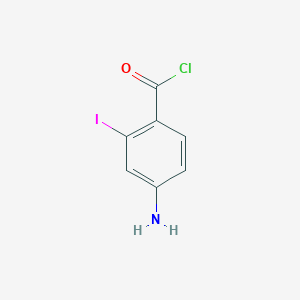
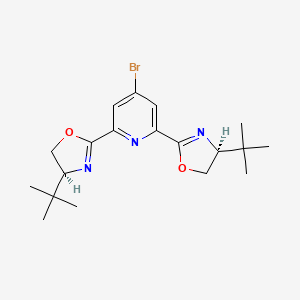
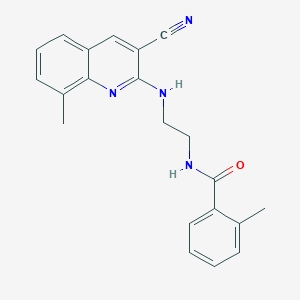

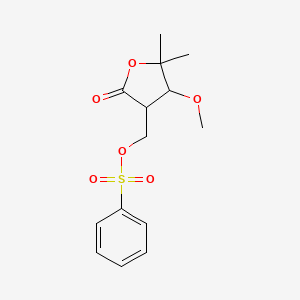

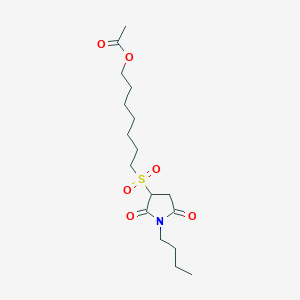
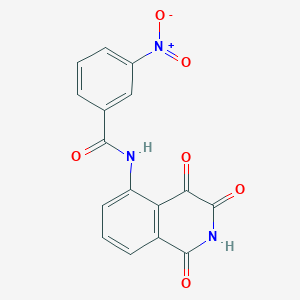


![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)


